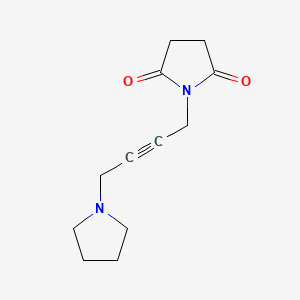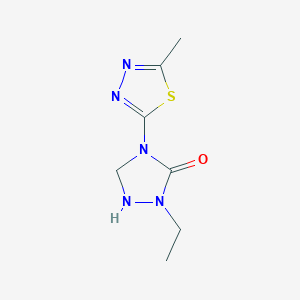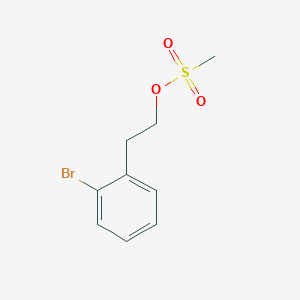
6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylic acid is a compound that features a tetrazole ring attached to a benzofuran structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylic acid typically involves the formation of the tetrazole ring followed by its attachment to the benzofuran moiety. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . This reaction can be carried out under mild conditions and provides good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally benign catalysts and solvents can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The tetrazole ring and benzofuran moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with molecular targets in biological systems. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to specific receptors or enzymes. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(1H-tetrazol-5-yl)isophthalic acid: Another tetrazole-containing compound with different structural features and applications.
1H-tetrazole-5-thiol derivatives: These compounds have a thiol group attached to the tetrazole ring and exhibit different chemical and biological properties.
Uniqueness
6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylic acid is unique due to the combination of the tetrazole ring and benzofuran moiety. This structural arrangement imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C10H8N4O3 |
|---|---|
Molekulargewicht |
232.20 g/mol |
IUPAC-Name |
6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C10H8N4O3/c15-10(16)8-4-17-9-3-6(1-2-7(8)9)14-5-11-12-13-14/h1-3,5,8H,4H2,(H,15,16) |
InChI-Schlüssel |
RBAUAJBGKJJKGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=C(O1)C=C(C=C2)N3C=NN=N3)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(1R,2S,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate](/img/structure/B8604125.png)


![4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}-N,N-dimethylaniline](/img/structure/B8604139.png)
![Diethyl [4-(4-propylphenyl)butyl]propanedioate](/img/structure/B8604142.png)
![3-methyl-5-(1H-pyrazol-4-yl)-2H-pyrazolo[3,4-c]pyridine](/img/structure/B8604160.png)


![5-(2-bromo-3,5-dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole](/img/structure/B8604180.png)





